molecular formula C16H11Cl2NO2 B2700180 N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 36212-38-1

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2700180
CAS No.: 36212-38-1
M. Wt: 320.17
InChI Key: DRKOLFKITCAJNK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a carboxamide group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base like triethylamine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine or alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or both chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: An analogue with increased potency and duration, used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A herbicide that inhibits photosynthesis by blocking the electron flow in photosystem II.

Uniqueness

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the benzofuran ring and the carboxamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKOLFKITCAJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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